molecular formula C5H9NO3 B1673980 Hydroxyproline CAS No. 51-35-4

Hydroxyproline

Cat. No. B1673980
CAS RN: 51-35-4
M. Wt: 131.13 g/mol
InChI Key: PMMYEEVYMWASQN-BKLSDQPFSA-N
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Description

Hydroxyproline (Hyp) is an amino acid derivative of proline that plays a critical role in the formation of collagen, a key structural component of the extracellular matrix. Hyp is found in the triple helix of collagen and is responsible for the structural integrity of the protein. It is synthesized in the body from proline and is essential for the maintenance of connective tissues. Hyp is also involved in a variety of physiological processes, including wound healing, bone formation, and cartilage development.

Scientific research applications

Biomedical Marker and Disease Pathogenesis

Hydroxyproline serves as a potential biochemical marker, aiding in the understanding of various diseases' pathogenesis and molecular pathophysiology. Its altered levels are indicative of conditions like graft versus host disease, keloids, vitiligo, and wound healing processes, showcasing its diagnostic and therapeutic relevance (Srivastava et al., 2016).

Bone Resorption Marker

In the context of bone metabolism, urinary hydroxyproline acts as a marker for bone resorption, reflecting osteoclast activity and collagen degradation. Despite its limited sensitivity and specificity, hydroxyproline's role in assessing bone metabolic diseases highlights its clinical utility (Simşek et al., 2004).

Pharmaceutical Synthesis

Hydroxyproline isomers, particularly valuable in pharmaceutical synthesis, are produced through novel 2-oxoglutarate dependent dioxygenases, facilitating the industrial production of specific hydroxyproline forms (Hara & Kino, 2009).

Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC), hydroxyproline metabolism supports the hypoxic response, influencing tumor progression and therapy resistance. This underscores the potential of targeting proline metabolism in HCC treatment strategies (Tang et al., 2017).

Tendon Healing

Hydroxyproline's significance extends to tendon gap healing, where its presence in Platelet Rich Plasma (PRP) treatments enhances healing processes, indicating its role in regenerative medicine (Nazhvani et al., 2013).

Collagen Quantification

The quantification of hydroxyproline for collagen research is vital, with developed assays providing accurate, high-throughput methods for measuring hydroxyproline and, by extension, collagen content (Hofman et al., 2011).

Genetic Diseases

Hydroxyproline metabolism's disruption due to genetic mutations can lead to severe conditions like primary hyperoxaluria, demonstrating the critical nature of its catabolism pathways and the potential of new treatments, including siRNA approaches (Belostotsky & Frishberg, 2022).

Skin Rejuvenation

In dermatology, hydroxyproline levels in the skin can be augmented by pulsed dye laser treatment, suggesting a method for noninvasive wrinkle reduction and photorejuvenation (Qing, 2004).

properties

IUPAC Name

(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

PMMYEEVYMWASQN-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25249-07-4
Record name L-Proline, 4-hydroxy-, (4R)-, homopolymer
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DSSTOX Substance ID

DTXSID10883225
Record name Hydroxyproline
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Molecular Weight

131.13 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid
Record name Hydroxyproline
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Boiling Point

Decomposes
Record name Hydroxyproline
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Solubility

Soluble in water at 0, 25, 50, and 60 °C, 361 mg/mL at 25 °C
Record name Hydroxyproline
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Product Name

Hydroxyproline

CAS RN

618-28-0, 51-35-4
Record name DL-Hydroxyproline
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Melting Point

274°C, 274 - 275 °C
Record name Hydroxyproline
Source DrugBank
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Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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